2,3,4-Trifluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSULQFKYOYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182469 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-41-5 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches to 2,3,4 Trifluorophenol
Established Synthetic Routes and Mechanistic Considerations
The primary industrial methods for synthesizing 2,3,4-trifluorophenol rely on hydrolysis of readily available halogenated trifluorobenzenes and the diazotization of 2,3,4-trifluoroaniline (B1293922). Each route presents distinct mechanistic features and requires careful optimization of reaction conditions to ensure high yields and purity.
Hydrolysis of Halogenated Trifluorobenzenes
A principal pathway to this compound is the hydrolysis of 1-halo-2,3,4-trifluorobenzenes, where the halogen can be chlorine, bromine, or iodine. This reaction is a nucleophilic aromatic substitution where a hydroxyl group displaces the halogen atom. The process is typically carried out in the presence of sulfuric acid and a copper sulfate (B86663) catalyst at elevated temperatures, generally between 100°C and 200°C. The reaction proceeds through an initial sulfonation of the aromatic ring, which activates it towards nucleophilic attack by water, followed by hydrolysis to yield the phenol (B47542).
For instance, the synthesis of the analogous 3,4,5-trifluorophenol (B1223441) via this method has been reported to achieve a yield of 77% using copper sulfate as a catalyst, indicating the potential for comparable efficiency in the synthesis of the 2,3,4-isomer. Industrial applications focus on optimizing parameters such as temperature gradients (e.g., 45–135°C), reactant ratios, and catalyst loading to maximize product output.
Diazotization and Subsequent Hydroxylation of 2,3,4-Trifluoroaniline
Another well-established route commences with 2,3,4-trifluoroaniline. This precursor is first synthesized via the ammonolysis of 1,2,3,4-tetrafluorobenzene (B1293379). A patented method describes reacting 1,2,3,4-tetrafluorobenzene with liquefied ammonia (B1221849) at high pressures and temperatures ranging from 180°C to 250°C for 36 to 72 hours, which can yield 2,3,4-trifluoroaniline with up to 91% efficiency. google.com
The resulting 2,3,4-trifluoroaniline then undergoes diazotization. This process involves treating the aniline (B41778) with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄), at low temperatures (0–5°C). wikipedia.org This reaction forms a diazonium salt, specifically 2,3,4-trifluorobenzenediazonium.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides a broader strategic framework for the synthesis of this compound. wikipedia.org In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as fluorine atoms, on the benzene (B151609) ring is crucial as they activate the ring towards nucleophilic attack. wikipedia.org
For the synthesis of this compound, a common approach involves reacting 1,2,3,4-tetrafluorobenzene with an aqueous hydroxide (B78521) solution. The hydroxide ion acts as the nucleophile, substituting one of the fluorine atoms. The regioselectivity of this substitution is influenced by the electronic effects of the existing fluorine atoms. Careful control of pH and temperature is necessary to minimize the formation of side products.
The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is enhanced by the presence of electron-withdrawing substituents, which can delocalize the negative charge through resonance. wikipedia.orgmasterorganicchemistry.com
Regioselective Synthesis and Functionalization of this compound Scaffolds
Beyond the synthesis of the parent compound, the regioselective functionalization of the this compound scaffold is critical for creating a diverse range of derivatives for various applications. This is often achieved through metalation followed by reaction with an electrophile, with the choice of protecting groups playing a key role in directing the functionalization.
Metalation-Directed Functionalization at Specific Positions
The strategic deprotonation of the aromatic ring using strong bases, known as metalation, allows for the introduction of various functional groups at specific positions. The fluorine atoms and the hydroxyl group on the this compound ring direct the metalation to particular sites.
Research has shown that this compound can undergo regioselective lithiation at the 5-position (para to the hydroxyl group). This lithiated intermediate can then be reacted with an electrophile, such as carbon dioxide in a carboxylation reaction, to yield 2,3,4-trifluoro-5-hydroxybenzoic acid. The ability to direct functionalization is a powerful tool in synthetic organic chemistry. thieme-connect.comresearchgate.net The choice of the organometallic reagent and reaction conditions can influence the site of metalation, allowing for a degree of "regioflexibility". thieme-connect.com
Influence of Protecting Groups on Selectivity
To achieve regiochemical control during functionalization, the hydroxyl group of this compound is often protected. thieme-connect.com The choice of the protecting group can significantly influence the site of subsequent reactions. For instance, a methoxymethyl (MOM) group can act as an ortho-activating group, directing metalation to the adjacent positions. thieme-connect.com Conversely, a bulky protecting group like triisopropylsilyl (TIPS) can exert a shielding effect, sterically hindering the ortho positions and favoring functionalization at other sites. thieme-connect.compsu.edu
In some cases, specific positions on the ring that are particularly susceptible to deprotonation, such as those flanked by two electronegative substituents, may need to be temporarily blocked to direct metalation elsewhere. thieme-connect.com This can be achieved by introducing a "metalation-blocking" group like a trimethylsilyl (B98337) group, which can be easily removed later in the synthetic sequence. thieme-connect.comresearchgate.net This strategic use of protecting and directing groups allows for the exhaustive functionalization of the trifluorophenol ring, enabling the synthesis of a wide array of new compounds. thieme-connect.comresearchgate.net
Interactive Data Table: Synthetic Routes to Trifluorophenols
| Starting Material | Reagents | Product | Yield | Reference |
| 1-Halo-3,4,5-trifluorobenzene | H₂O, H₂SO₄, CuSO₄ | 3,4,5-Trifluorophenol | 77% | |
| 1,2,3,4-Tetrafluorobenzene | Liquefied NH₃, Cu powder | 2,3,4-Trifluoroaniline | 91% | google.com |
| 3,4,5-Trifluoroaniline (B67923) | 1. NaNO₂, H₂SO₄; 2. H₂O, heat | 3,4,5-Trifluorophenol | 74-77% | google.com |
| This compound | 1. n-BuLi; 2. CO₂ | 2,3,4-Trifluoro-5-hydroxybenzoic acid | - |
Catalytic Systems and Their Efficacy in this compound Synthesis
The choice of catalytic system is crucial for the efficiency of this compound synthesis. In the hydrolysis of halogenated trifluorobenzenes, copper sulfate is a commonly employed catalyst. For the analogous synthesis of 3,4,5-trifluorophenol, the use of copper sulfate as a catalyst has been reported to achieve a 77% yield, suggesting a comparable efficiency for the 2,3,4-isomer under similar conditions.
In the synthesis of the precursor 2,3,4-trifluoroaniline from 1,2,3,4-tetrafluorobenzene, copper powder is utilized as a catalyst. Furthermore, in the context of other reactions involving fluorinated phenols, various catalytic systems have been explored. For example, in the Pictet-Spengler cyclization, this compound itself can be part of a catalytic system. researchgate.net Research has also been conducted on iridium-based catalysts for the borylation of fluorinated arenes, which could have implications for the functionalization of trifluorophenol derivatives. msu.edu
The efficacy of these catalytic systems is often evaluated based on yield, reaction time, and the ability to proceed under mild conditions. For instance, in a study on the synthesis of spirobenzazepinoindole derivatives, shifting to a tri-substituted phenol like this compound within the catalytic system was investigated. researchgate.net
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to the production of specialty chemicals like this compound to minimize environmental impact. sigmaaldrich.comepa.gov This involves a focus on several key areas:
Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. sigmaaldrich.comepa.gov
Atom Economy: Synthetic methods are being developed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comepa.gov
Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times, thus minimizing waste. sigmaaldrich.comepa.gov The use of copper catalysts in the synthesis of trifluorophenols is an example of this principle in action.
Safer Solvents and Auxiliaries: There is a push to reduce or eliminate the use of hazardous solvents and other auxiliary substances. sigmaaldrich.com Research into mechanochemical approaches, such as dry-vortex grinding for reactions involving similar compounds like 2,4,6-trifluorophenol (B1297822), points towards solvent-free synthetic methods that are more environmentally friendly. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the energy requirements and environmental footprint of a chemical process. sigmaaldrich.comepa.gov While some current methods for this compound synthesis require high temperatures and pressures, the development of more efficient catalysts could lower these energy demands.
Designing for Degradation: The design of chemical products that break down into innocuous substances after use is a key principle of green chemistry. sigmaaldrich.comepa.gov Studies on the biodegradation of this compound, where microbial enzymes break down the compound, contribute to understanding its environmental fate.
Some traditional methods for producing fluorophenols have been noted for their harsh reaction conditions and the use of environmentally challenging catalysts, which is contrary to green chemistry principles. google.com The development of newer, greener synthetic routes, such as those that avoid high pressures and hazardous materials, is an ongoing area of research. google.com The use of glucose as an eco-friendly reductant in the synthesis of related compounds also highlights the potential for employing renewable feedstocks and milder reaction conditions. usp.br
Reactivity and Reaction Mechanisms of 2,3,4 Trifluorophenol
Pathways of Electrophilic Aromatic Substitution on 2,3,4-Trifluorophenol
The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the activating hydroxyl group and the deactivating, yet ortho-para directing, fluorine substituents. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. However, in this compound, the two ortho positions (positions 3 and 5) and one para position (position 6) relative to the hydroxyl group are already substituted with fluorine atoms. The fluorine atoms are electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic attack.
Consequently, electrophilic substitution on this compound is directed to the only remaining unsubstituted carbon atom, which is at position 5 (para to the hydroxyl group). The strong activating effect of the hydroxyl group at this position outweighs the deactivating effects of the adjacent fluorine atoms. For electrophilic reactions such as nitration or sulfonation, the most reactive position is the one para to the hydroxyl group.
Mechanisms of Nucleophilic Aromatic Substitution Involving this compound
Nucleophilic aromatic substitution (NAS) reactions involving this compound can proceed through the displacement of one of the fluorine atoms by a nucleophile. The fluorine atoms, being highly electronegative, make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The synthesis of derivatives of this compound often involves nucleophilic substitution at the phenoxy group. For example, 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane is synthesized through the reaction of this compound with 2-(bromomethyl)-1,3-dioxolane, where the phenoxide acts as the nucleophile. vulcanchem.com Similarly, 2-(2,3,4-Trifluoro-phenoxy)acetonitrile is typically synthesized via a nucleophilic substitution reaction between this compound and a suitable nitrile-containing electrophile. vulcanchem.com
The synthesis of this compound itself can be achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 1,2,3,4-tetrafluorobenzene (B1293379) with aqueous hydroxide (B78521). In this reaction, the hydroxide ion acts as a nucleophile, displacing one of the fluorine atoms. The position of substitution is influenced by the electronic effects of the other fluorine atoms.
Oxidative Transformations of this compound
Chemical Oxidation Reactions
This compound can undergo chemical oxidation to yield various products, including quinones. While specific studies detailing the chemical oxidation of this compound are limited, analogies can be drawn from the oxidation of other fluorophenols, which are known to form fluorinated quinones when treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The oxidation of 2,3,4-trifluorophenylboronic acid, a derivative of this compound, can lead to the formation of the corresponding phenol (B47542). smolecule.com
In a study using a biomimetic nonheme iron(IV)-oxo species, the oxidation of 2,4,6-trifluorophenol (B1297822) was investigated. The reaction proceeds via a hydrogen atom abstraction from the phenolic group, forming a phenolate (B1203915) radical and an iron(III)-hydroxo species. manchester.ac.uk This intermediate adduct subsequently decomposes to form quinones. manchester.ac.uk A similar mechanism could be expected for the oxidation of this compound.
Enzymatic Oxidation and Biotransformation Pathways
The enzymatic oxidation of this compound has been studied in the context of biodegradation. The bacterium Rhodococcus opacus 1G has been shown to hydroxylate this compound, with a preference for oxidative defluorination at the C2 position (ortho to the hydroxyl group) over hydroxylation at the non-fluorinated C6 position. oup.com This ortho-hydroxylation leads to the formation of catechol-type intermediates. oup.com The subsequent degradation pathway involves the formation of fluorinated muconates, which are then further metabolized with the release of fluoride (B91410) ions. oup.com
Studies comparing the enzymatic oxidation rates of various fluorophenols have shown that this compound has a lower conversion rate than other similar compounds. For instance, its conversion rate was found to be 3.1 μmol·10⁻⁵ min⁻¹ μmol enzyme⁻¹, which is significantly lower than that of 3,4-difluorophenol (B1294555) (8.2) and 3-fluorophenol (B1196323) (6.7). This reduced reactivity could be due to steric hindrance from the ortho-fluorine substituent or electronic effects that disrupt the binding of the substrate to the enzyme's active site.
Computational studies on the defluorination of 2,4,6-trifluorophenol by a heme dehaloperoxidase enzyme suggest that the reaction is initiated by a hydrogen atom abstraction from the phenol group by the enzyme's active species, followed by a rate-determining OH transfer to the substrate. acs.org
Reductive Reactions and Hydrogenation of this compound
Information on the reductive reactions and hydrogenation of this compound is scarce in the available literature. While general reduction reactions of phenols can yield cyclohexanols, specific conditions and outcomes for this compound are not well-documented.
Studies on the reductive dehalogenation of fluorinated phenols by anaerobic microorganisms have shown that fluorine substituents are less readily removed compared to chlorine or bromine. nih.gov For example, the bacterium Desulfitobacterium frappieri PCP-1, which is capable of dechlorinating a variety of chlorophenols, was found to be unable to dehalogenate 2,3,5-trifluorophenol (B1587228) and 2,4,6-trifluorophenol. nih.gov This suggests that the reductive defluorination of trifluorophenols is a challenging process for this and similar microorganisms.
Organometallic Reactions and Derivative Formation from this compound
This compound serves as a versatile precursor for the synthesis of various derivatives through organometallic reactions. A significant application is its conversion into all possible trifluorinated hydroxybenzoic acids. thieme-connect.com This is achieved through a series of steps involving the protection of the phenolic hydroxyl group, followed by regioselective deprotonation (metalation) using organolithium reagents, and subsequent carboxylation. thieme-connect.com
The regioselectivity of the metalation is controlled by the choice of protecting group for the hydroxyl function and the organometallic reagent. thieme-connect.com For instance, a methoxymethyl protecting group can direct metalation to an ortho position, while a bulky triisopropylsilyl group can shield the ortho positions and favor metalation at other sites. thieme-connect.com It is also possible to introduce a temporary blocking group, such as a trimethylsilyl (B98337) group, at a more acidic position to direct the metalation to a less favored site. thieme-connect.com This approach allows for the flexible and regio-controlled functionalization of the this compound ring system. For example, regioselective lithiation at the 5-position (para to the hydroxyl group) can be achieved to form intermediates for carboxylation, yielding 2,3,4-trifluoro-5-hydroxybenzoic acid.
Furthermore, this compound can be used in the synthesis of 2,3,4-trifluorophenylboronic acid by reacting it with boron-containing reagents. smolecule.com This boronic acid is a valuable reagent in Suzuki-Miyaura coupling reactions for the formation of complex biaryl compounds. smolecule.com
Table of Research Findings on the Reactivity of this compound
| Reaction Type | Reagents/Conditions | Major Products/Observations | Reference(s) |
| Electrophilic Substitution | Nitrating or sulfonating agents | Substitution at the 5-position (para to -OH) | |
| Nucleophilic Substitution | 2-(bromomethyl)-1,3-dioxolane | 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane | vulcanchem.com |
| Chemical Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Potential formation of trifluoroquinones | |
| Enzymatic Oxidation | Rhodococcus opacus 1G | Ortho-hydroxylation and defluorination at C2 | oup.com |
| Reductive Dehalogenation | Desulfitobacterium frappieri PCP-1 | No reaction observed for similar trifluorophenols | nih.gov |
| Organometallic Reaction | 1. Protection of -OH2. Organolithium reagent3. CO₂ | Trifluorinated hydroxybenzoic acids | thieme-connect.com |
| Boronic Acid Synthesis | Boron reagents | 2,3,4-Trifluorophenylboronic acid | smolecule.com |
Regioselective Lithiation and Subsequent Derivatization
The reactivity of the this compound ring is significantly influenced by the directing effects of the hydroxyl and fluorine substituents. The hydroxyl group, being a powerful directing group in electrophilic aromatic substitution, also plays a crucial role in directed ortho-metalation (DoM) reactions. wikipedia.org In these reactions, an organolithium reagent, such as n-butyllithium (n-BuLi), complexes with the Lewis basic oxygen of the hydroxyl group (or a protected form) and selectively removes a proton from an adjacent ortho position. wikipedia.org
For this compound, the position ortho to the hydroxyl group and para to a fluorine atom (C-5) is the most activated site for lithiation. Research has shown that this compound undergoes regioselective lithiation at this C-5 position. This selectivity is driven by the synergistic directing effect of the hydroxyl group and the electronic influence of the fluorine atoms. This lithiated intermediate is a versatile synthon for introducing various functional groups onto the phenolic ring. For example, quenching the lithiated species with carbon dioxide leads to the formation of 2,3,4-trifluoro-5-hydroxybenzoic acid.
To prevent undesired side reactions with the acidic phenolic proton, the hydroxyl group is often protected prior to lithiation. Common protecting groups include methoxymethyl (MOM) ether. The use of protecting groups ensures that the organolithium reagent acts as a base for deprotonation rather than as a nucleophile.
Table 1: Regioselective Lithiation and Derivatization of Fluorinated Phenols
| Starting Material | Reagents | Major Product | Reference |
| This compound | 1. Protection (e.g., MOM-Cl) 2. n-BuLi 3. CO₂ 4. Deprotection | 2,3,4-Trifluoro-5-hydroxybenzoic acid | usp.br |
| 3-Fluorophenol (MOM-protected) | 1. sec-BuLi 2. CO₂ | 3-Fluoro-2-hydroxybenzoic acid (after deprotection) | usp.br |
| 3-Fluorophenol (MOM-protected) | 1. sec-BuLi 2. (Me)₃SiCl | 3-Fluoro-2-(trimethylsilyl)phenol (after deprotection) | usp.br |
Cross-Coupling Reactions Utilizing this compound
This compound and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate (OTf). This transformation activates the aromatic ring for oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. organic-chemistry.org Aryl triflates derived from this compound can be coupled with various boronic acids to synthesize polyfluorinated biaryl compounds. acs.org These reactions are sensitive to the choice of ligands, base, and solvent, which can influence reaction efficiency and selectivity. acs.orgnsf.gov For instance, electron-rich phosphine (B1218219) ligands like SPhos and XPhos are often effective in promoting the coupling of electron-poor triflates. acs.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org The triflate of this compound can serve as the electrophilic partner in this reaction, allowing for the introduction of a wide range of nitrogen-containing substituents. The choice of phosphine ligand is critical for the success of these couplings, with bulky, electron-rich ligands often providing the best results. wikipedia.org
Table 2: Examples of Cross-Coupling Reactions with Fluorinated Aryl Triflates
| Aryl Triflate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
| 4-Chloro-1-trifluoromethanesulfonate | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | Biaryl | nsf.gov |
| (Z)-β-Enamido triflate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Substituted Enamide | beilstein-journals.org |
| Aryl triflate | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | Aryl Amine | wikipedia.org |
Comparative Reactivity Studies of this compound with Isomeric and Related Fluorophenols
The reactivity of fluorophenols is intricately linked to the number and position of the fluorine substituents on the aromatic ring. These substituents exert strong inductive and resonance effects, which modulate the compound's acidity (pKa), susceptibility to electrophilic attack, and regioselectivity in reactions like lithiation.
Acidity (pKa):
The electron-withdrawing nature of fluorine atoms stabilizes the phenoxide conjugate base, thereby increasing the acidity (lowering the pKa) of fluorophenols compared to phenol itself. vaia.com The magnitude of this effect depends on the number and location of the fluorine atoms. For trifluorophenols, the acidity generally increases with the number of fluorine atoms. For example, 2,4,6-trifluorophenol is significantly more acidic than phenol. vaia.combiochempress.com While specific experimental pKa data for this compound is not as readily available in comparative tables, theoretical calculations and the cumulative electron-withdrawing effects suggest its acidity is substantially higher than phenol. Studies have determined the pKa of isomers like 2,4,6-trifluorophenol to be around 7.22. rsc.org
Table 3: Calculated Acidity (pKa) of Selected Fluorophenols
| Compound | Calculated pKa | Reference |
| Phenol | 9.95 | rsc.org |
| 2,4,6-Trifluorophenol | 7.22 | rsc.org |
| 2,3,5,6-Tetrafluorophenol | 6.55 | rsc.org |
| Pentafluorophenol (B44920) | 5.53 | rsc.org |
Reactivity in Lithiation:
The regioselectivity of directed ortho-metalation is highly dependent on the substitution pattern. In this compound, lithiation occurs at the C-5 position, directed by the hydroxyl group. In contrast, for an isomer like 3,5-difluorophenol (B1294556), the directing effects of the hydroxyl group and the two meta-fluorine atoms lead to lithiation at the C-2 and C-6 positions. This demonstrates how the interplay of electronic and steric factors, dictated by the specific arrangement of fluorine atoms, governs the outcome of such reactions.
Reactivity in Other Reactions:
The position of fluorine atoms also influences the susceptibility of the aromatic ring to other reactions. For instance, in nucleophilic aromatic substitution, fluorine atoms can act as activating groups. The varied electronic environments of the carbon atoms in different trifluorophenol isomers lead to distinct reactivity profiles in reactions such as cross-coupling and enzymatic degradation. acs.org
Advanced Spectroscopic and Analytical Characterization for 2,3,4 Trifluorophenol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as a cornerstone in the structural and dynamic analysis of 2,3,4-Trifluorophenol. By probing the magnetic properties of its atomic nuclei, researchers can garner detailed information about the molecule's connectivity and environment.
Proton (¹H) NMR for Structural Elucidation
Proton NMR (¹H NMR) is fundamental in confirming the identity and purity of this compound by analyzing the chemical shifts and coupling patterns of its hydrogen atoms. The aromatic region of the ¹H NMR spectrum provides a unique fingerprint of the substitution pattern on the benzene (B151609) ring. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the two aromatic protons exhibit distinct signals. chemicalbook.com The hydroxyl proton also gives rise to a characteristic signal.
| Proton | Typical Chemical Shift (ppm) in CDCl₃ |
| Aromatic CH | 6.8 - 7.3 |
| Hydroxyl OH | ~5.3 (broad singlet) |
This table is based on general knowledge and typical values for similar compounds. Specific shifts can vary based on solvent and concentration.
Fluorine (¹⁹F) NMR for Mechanistic Insights and Metabolite Profiling
Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful tool for studying fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov This technique is instrumental in tracking the fate of the fluorine atoms during chemical reactions and biological transformations.
Research on the microbial degradation of fluorophenols has effectively utilized ¹⁹F NMR to identify and quantify metabolites. nih.gov For instance, studies have followed the conversion of this compound by microorganisms, identifying intermediates such as fluorocatechols and fluoromuconates by their unique ¹⁹F NMR chemical shifts. nih.govoup.com This allows for the elucidation of metabolic pathways, including oxidative biodehalogenation, where fluorine atoms are removed from the aromatic ring. nih.govalkalisci.com The time-dependent changes in the ¹⁹F NMR spectra provide a detailed profile of the formation and disappearance of various fluorinated species. nih.gov
In one study, the conversion of this compound by Rhodococcus opacus 1G showed a preference for oxidative defluorination at the C2 position over hydroxylation at the non-fluorinated C6 position. oup.com Unidentified intermediate metabolites have also been detected using ¹⁹F NMR, highlighting its utility in discovering novel biochemical transformations. researchgate.net
| Fluorine Position | Typical Chemical Shift (ppm) |
| F-2 | -147.1 (in a related trifluorophenol) |
| F-4 | -153.5 (in a related trifluorophenol) |
Note: The provided chemical shifts are for 2,4,5-trifluorophenol (B1360223) as directly reported in a study and serve as an illustrative example of the data obtained from ¹⁹F NMR. nih.gov Specific shifts for this compound will vary.
Carbon (¹³C) NMR for Aromatic Ring Analysis
Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of this compound. chemicalbook.com Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are highly sensitive to the electronic environment, particularly the presence of electronegative fluorine atoms and the hydroxyl group. The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns (carbon-fluorine coupling), which further aids in signal assignment. This technique is crucial for confirming the substitution pattern of the aromatic ring. chemicalbook.com
| Carbon Atom | Typical Chemical Shift (ppm) |
| C-1 (C-OH) | ~155 |
| C-2 (C-F) | Varies (with C-F coupling) |
| C-3 (C-F) | Varies (with C-F coupling) |
| C-4 (C-F) | Varies (with C-F coupling) |
| C-5 (C-H) | ~110-125 |
| C-6 (C-H) | ~110-125 |
This table presents an approximate range of chemical shifts for substituted phenols and is for illustrative purposes. Precise values for this compound would be determined from its specific spectrum.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups and to study the conformational properties of this compound. nih.govnist.gov
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. nist.gov The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the C-O stretching vibration is observed around 1200-1300 cm⁻¹. The C-F stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations are also readily identifiable. nist.gov
FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov The Raman spectrum can be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Conformational analysis of similar halogenated phenols has been conducted using vibrational spectroscopy, where the orientation of the hydroxyl group relative to the halogen substituents can be investigated. In some fluorophenols, the presence of intramolecular hydrogen bonding between the hydroxyl hydrogen and an ortho-fluorine atom can be inferred from shifts in the O-H stretching frequency. researchgate.netrsc.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretch | 3200 - 3600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-F Stretch | 1000 - 1400 |
| C-O Stretch | 1200 - 1300 |
This table provides general ranges for the indicated vibrational modes.
Mass Spectrometry (MS) Techniques for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov It is invaluable for determining the molecular weight of this compound and for identifying its reaction intermediates and products. nist.govacs.org The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight, along with a characteristic fragmentation pattern that aids in its identification. nist.gov
In studies of chemical reactions or metabolic degradation, MS coupled with separation techniques like gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS) is used to identify the various species present in a sample. For example, in the study of the biodegradation of 2,3,5-trichlorophenol, GC-MS was used to identify dichlorocatechol as a metabolite. oup.com Similar approaches can be applied to track the transformation of this compound.
Atmospheric pressure chemical ionization (APCI)-mass spectrometry has been employed to study fluorinated phenols. acs.org In the presence of a chloride reagent ion, this compound can form adduct ions (M·Cl⁻) or undergo proton abstraction to form (M-H)⁻ ions. acs.org The extent of proton abstraction is related to the acidity of the phenol (B47542) and can be influenced by instrumental parameters, providing insights into the compound's chemical properties. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For this compound, the UV spectrum is characterized by absorption bands arising from electronic transitions within the aromatic ring. ucl.ac.uk
UV-Vis spectroscopy is a straightforward and effective method for monitoring the progress of reactions involving this compound. Changes in the concentration of the reactant or the formation of products that absorb at different wavelengths can be tracked over time. This technique can also be used for the quantification of this compound, provided a calibration curve is established.
High-Resolution Structural Insights into this compound Remain Elusive in Public Domain
Despite clear indications that a detailed microwave spectroscopy analysis of the chemical compound this compound has been successfully completed, the specific research findings and high-resolution structural data are not yet publicly available in peer-reviewed literature. This leaves a critical gap in the comprehensive understanding of the molecule's gas-phase structure and conformational properties.
According to the "Microwave Spectroscopy Information Letter," a newsletter for specialists in the field, the analysis of this compound is listed as complete. altervista.orgaltervista.org The work, attributed to a team of researchers including P. Buschmann, K. G. Lengsfeld, K. P. R. Nair, and D. A. Obenchain, reportedly includes the determination of centrifugal distortion constants and the calculation of an rs-structure (a structure determined by isotopic substitution). altervista.orgaltervista.org This implies that a rich dataset, including rotational constants, centrifugal distortion constants, and likely the components of the molecular dipole moment, has been generated.
However, extensive searches of scientific databases and journals have not yielded a publication presenting this specific data. While studies on other fluorinated phenols using various spectroscopic methods are available, the detailed rotational spectrum and derived structural parameters for this compound remain unpublished. acs.orgaps.org
The anticipated data from such a study would be presented in tables, allowing for a clear and concise summary of the molecule's spectroscopic and structural properties. For context, a typical output from a microwave spectroscopy study would include the following:
Table 1: Hypothetical Spectroscopic Constants for the cis-Conformer of this compound
This table would list the experimentally determined rotational constants (A, B, C) that are inversely related to the molecule's moments of inertia, along with centrifugal distortion constants that account for the molecule's non-rigidity.
| Spectroscopic Parameter | Value (MHz) |
| Rotational Constants | |
| A | Data not available |
| B | Data not available |
| C | Data not available |
| Centrifugal Distortion Constants | |
| ΔJ | Data not available |
| ΔJK | Data not available |
| ΔK | Data not available |
| δJ | Data not available |
| δK | Data not available |
Table 2: Hypothetical Dipole Moment Components for cis-2,3,4-Trifluorophenol
The substitution of fluorine atoms creates a significant dipole moment, the components of which along the principal inertial axes (µa, µb, µc) would be determined via Stark effect measurements in the microwave spectrum.
| Dipole Moment Component | Value (Debye) |
| µa | Data not available |
| µb | Data not available |
| µc | Data not available |
| µtotal | Data not available |
The completion of the analysis of this compound's microwave spectrum, as indicated in scientific newsletters, points to the existence of valuable data that could significantly contribute to the fields of physical chemistry and molecular physics. altervista.orgaltervista.org However, until these findings are formally published, a detailed and authoritative discussion of its high-resolution structural determination through microwave spectroscopy cannot be fully realized.
Computational Chemistry and Theoretical Investigations of 2,3,4 Trifluorophenol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of fluorinated phenols like 2,3,4-trifluorophenol. It offers a balance between computational cost and accuracy for predicting various molecular characteristics.
Electronic Structure and Charge Distribution Analysis
DFT calculations are instrumental in elucidating the electronic structure and charge distribution of this compound. The fluorine atoms, being highly electronegative, significantly influence the electron density distribution within the aromatic ring and the hydroxyl group. This electron-withdrawing nature of fluorine affects the molecule's reactivity in electrophilic substitution reactions, directing incoming electrophiles to positions with relatively lower electron density.
Studies on related fluorophenols have shown that the substitution of hydrogen with fluorine atoms decreases the deprotonation energy. For instance, the deprotonation energy changes from 15.375 eV for phenol (B47542) to 14.384 eV for pentafluorophenol (B44920). biochempress.com This trend highlights the increased acidity of the phenolic proton with increasing fluorination. The excess electron in anionic complexes of fluorophenols with molecules like uracil (B121893) tends to localize on a π* orbital of the uracil ring. biochempress.comresearchgate.net
Reaction Pathway Prediction and Transition State Analysis
DFT is extensively used to predict reaction pathways and analyze transition states for reactions involving fluorophenols. For example, in the context of enzymatic defluorination by dehaloperoxidases, DFT studies on 2,4,6-trifluorophenol (B1297822) have revealed a mechanism that begins with a hydrogen atom abstraction from the phenol group. acs.orgacs.org This is followed by an OH rebound to either the ortho- or para-positions. acs.orgacs.org The barriers for this initial hydrogen atom abstraction are calculated to be low, for instance, a free energy barrier (ΔG‡) of 3.0 kcal/mol in the doublet spin state and 5.0 kcal/mol in the quartet spin state for 2,4,6-trifluorophenol. acs.org Such calculations are crucial for understanding the feasibility and kinetics of various degradation pathways of fluorinated compounds.
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)
The conformational landscape of fluorophenols is shaped by a delicate balance of intramolecular interactions, including hydrogen bonding. In ortho-substituted fluorophenols, the potential for an intramolecular hydrogen bond between the hydroxyl group and the adjacent fluorine atom is a key area of investigation. researchgate.netresearchgate.netcolab.ws While some studies suggest the presence of a weak intramolecular hydrogen bond, others indicate that steric interactions might be more dominant in determining the conformational preferences. researchgate.netcolab.wsrsc.org For instance, in 2-fluorophenol (B130384), the trans conformer is found to be more stable than the cis conformer, with a small energy difference between them. researchgate.net Theoretical calculations at DFT and MP2 levels of theory have been employed to quantify these small energy differences. researchgate.netresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzymatic Reactions
QM/MM simulations are a powerful methodology for studying enzymatic reactions where a small, reactive part of the system (the QM region) is treated with quantum mechanics, while the larger surrounding environment (the MM region), such as the protein and solvent, is described by molecular mechanics. nih.govhenriquefernandes.ptnih.govrsc.org This approach allows for the investigation of complex biological processes, such as enzyme catalysis, at a molecular level. nih.govhenriquefernandes.pt
For instance, QM/MM studies on the defluorination of fluorophenols by enzymes like dehaloperoxidase can provide detailed insights into the reaction mechanism within the enzyme's active site. acs.org These simulations can validate or disprove different mechanistic hypotheses by calculating potential energy surfaces and activation free energies, which can then be compared with experimental kinetic data. henriquefernandes.ptyoutube.com The choice of the QM method, such as the specific DFT functional, is critical for the accuracy of these simulations. youtube.com
Molecular Dynamics (MD) Simulations for Solvent Effects and Binding Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules like this compound in different environments. These simulations can reveal how solvent molecules affect the conformation and interactions of the solute. nrel.gov
In the context of enzymatic reactions, MD simulations are crucial for understanding how a substrate like a fluorophenol binds within the active site of an enzyme. acs.org For example, MD simulations of 2,4,6-trifluorophenol bound to dehaloperoxidase have shown that the substrate is locked inside the binding pocket through tight hydrogen bonding and π-stacking interactions with amino acid residues. acs.org These simulations provide a dynamic picture of the substrate-enzyme complex, which is essential for understanding the catalytic process.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are also used to predict spectroscopic parameters, which can then be validated against experimental data. For this compound, experimental data from IR and Raman spectroscopy are available. nih.gov Theoretical calculations can predict vibrational frequencies, which can be compared with these experimental spectra to assess the accuracy of the computational model. nist.govnist.gov
Furthermore, studies on fluorophenol-benzene complexes have shown a linear correlation between the experimentally measured shift in the phenolic O–H stretching frequency upon complexation and the acid dissociation constants (pKa) of the phenols. acs.org Electronic structure calculations have been successful in predicting these spectral changes, further validating the computational approaches. acs.org Similarly, the emission spectra of cations of fluorosubstituted phenols have been studied and compared with theoretical predictions. nist.gov
Table of Predicted Collision Cross Section (CCS) values (Ų) for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 149.02088 | 119.8 |
| [M+Na]+ | 171.00282 | 131.0 |
| [M-H]- | 147.00632 | 119.4 |
| [M+NH4]+ | 166.04742 | 141.1 |
| [M+K]+ | 186.97676 | 128.2 |
| [M+H-H2O]+ | 131.01086 | 112.8 |
| [M+HCOO]- | 193.01180 | 140.9 |
| [M+CH3COO]- | 207.02745 | 173.3 |
| [M+Na-2H]- | 168.98827 | 125.4 |
| [M]+ | 148.01305 | 115.8 |
| [M]- | 148.01415 | 115.8 |
| m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. |
Applications of 2,3,4 Trifluorophenol in Interdisciplinary Research
Applications in Organic Synthesis and Chemical Transformations
2,3,4-Trifluorophenol serves as a fundamental starting material in the synthesis of a wide range of complex organic molecules. Its trifluorinated phenyl ring and reactive hydroxyl group offer multiple avenues for chemical modification, making it a valuable tool for synthetic chemists.
Building Block for Complex Fluorinated Organic Compounds
The presence of three fluorine atoms on the phenol (B47542) ring significantly influences its chemical reactivity and the properties of the resulting compounds. This makes this compound a key starting material for more intricate fluorinated molecules. The high electronegativity of the fluorine atoms alters the electron distribution within the aromatic ring, affecting its reactivity in comparison to unsubstituted phenol. This modification is instrumental in the synthesis of advanced fluorinated materials that exhibit enhanced thermal stability and chemical resistance.
Precursor for Fluorinated Hydroxybenzoic Acids
A significant application of this compound is its role as a precursor in the synthesis of various fluorinated hydroxybenzoic acids. These compounds are important intermediates in the preparation of pharmaceuticals and other biologically active molecules. Through reactions such as carboxylation, the hydroxyl group of this compound can direct the introduction of a carboxylic acid group onto the aromatic ring, leading to the formation of trifluorinated hydroxybenzoic acid isomers.
Synthesis of Diverse Heterocyclic Compounds
While direct, extensively documented examples of synthesizing a wide variety of heterocyclic compounds starting from this compound are not abundant in readily available literature, its derivatives are instrumental in this field. For instance, the related compound 2,3,4-trifluoroaniline (B1293922), which can be synthesized from this compound, is a key precursor for fluorinated quinolines. The synthesis of these nitrogen-containing heterocycles often involves condensation and cyclization reactions where the fluorinated aniline (B41778) derivative is a critical component.
Furthermore, derivatives of this compound can be utilized in the synthesis of fluorinated benzoxazines. These reactions typically involve the condensation of the phenolic compound with an amine and formaldehyde. The resulting benzoxazine (B1645224) ring system is a valuable scaffold in polymer chemistry and materials science.
Role in Catalytic Reactions (e.g., Pictet-Spengler Cyclization)
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that yields tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many alkaloids and pharmaceutical agents. While direct catalysis by this compound itself is not a common application, its derivatives, particularly those that can be converted into tryptamine (B22526) or phenethylamine (B48288) analogues bearing the 2,3,4-trifluorophenyl moiety, can serve as substrates for this important cyclization reaction. The electron-withdrawing nature of the trifluorinated ring can influence the reactivity of the iminium ion intermediate, thereby affecting the course and efficiency of the Pictet-Spengler cyclization.
Contributions to Medicinal Chemistry and Pharmaceutical Sciences
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. This compound, as a source of the trifluorophenyl group, plays a significant role in the development of new therapeutic agents.
Development of Active Pharmaceutical Ingredients and Intermediates
This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The incorporation of its trifluorinated phenyl moiety can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity of the drug molecule to its biological target.
A notable example of its application is in the synthesis of fluoroquinolone antibiotics. The related compound, 2,3,4-trifluoroaniline, is a key building block for several drugs in this class, including Lomefloxacin, Norfloxacin, Levofloxacin, and Ofloxacin. The synthesis of these APIs often involves the construction of the core quinolone scaffold, where the trifluoroaniline derivative provides the essential fluorinated aromatic portion of the molecule.
The versatility of this compound and its derivatives underscores their importance in the ongoing quest for novel and more effective therapeutic agents.
Modulation of Biological Processes through Fluorine Incorporation
The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate biological activity. The three fluorine atoms in this compound exert powerful electronic effects due to fluorine's high electronegativity. When this phenol is used to build a larger drug candidate, these effects can significantly alter the molecule's properties. For instance, the presence of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes in the body. This can lead to a longer duration of action. Furthermore, fluorine can alter the acidity (pKa) of the phenolic hydroxyl group and influence hydrogen bonding capabilities, which can improve the binding affinity of the molecule to its target protein or receptor.
Table 1: Influence of Fluorine Incorporation on Molecular Properties
| Property | Effect of Fluorine Incorporation | Rationale |
| Metabolic Stability | Enhanced | Fluorine atoms can block sites of enzymatic oxidation. |
| Binding Affinity | Improved | Changes in acidity and hydrogen bonding potential can lead to stronger interactions with biological targets. |
| Lipophilicity | Increased | Can affect cell membrane permeability and distribution in the body. |
Molecular Interactions with Biological Macromolecules and Enzyme Inhibition
The specific arrangement of fluorine atoms in this compound can lead to unique interactions with biological macromolecules like enzymes. The electron-withdrawing nature of the fluorine atoms influences the electron density of the aromatic ring, which can affect how the molecule docks into an enzyme's active site. Research into the enzymatic oxidation of various fluorophenols has shown that the trifluoro-substitution pattern can impact reactivity. In some cases, the steric bulk and electronic effects of the fluorine atoms, particularly the one ortho to the hydroxyl group, may disrupt optimal enzyme-substrate binding, potentially leading to enzyme inhibition or a lower rate of metabolic conversion compared to less substituted phenols. This characteristic is explored by researchers to design specific enzyme inhibitors.
Receptor Binding Studies (e.g., Thyroid Receptor Beta)
Halogenated phenols are a class of compounds closely watched for their potential to interact with nuclear receptors and act as endocrine disruptors. While direct binding studies on this compound with the thyroid receptor beta (TRβ) are not extensively documented in the provided context, related halogenated compounds such as brominated phenols have been shown to interfere with the thyroid hormone system. nih.gov For example, 2,4,6-tribromophenol (B41969) has demonstrated a high binding affinity for transthyretin, a transport protein for thyroid hormones, potentially disrupting hormone homeostasis. nih.gov In vitro assays, such as the TRβ CALUX reporter gene assay, have been developed to screen chemicals for their ability to interact with the thyroid receptor. vu.nl Such studies on compounds structurally related to this compound highlight the importance of investigating its potential interactions with TRβ and other receptors to understand its full biological activity profile. nih.govresearchgate.net
Role in Agrochemical Research and Development
The structural features of this compound are also highly valuable in the agricultural sector, where it functions as a key intermediate in the synthesis of modern crop protection agents.
Intermediates for Herbicides and Fungicides
This compound is utilized as a chemical intermediate in the manufacturing of certain herbicides and fungicides. The synthesis of these agrochemicals often involves multi-step processes where the trifluorophenol core is modified by adding other chemical moieties. The resulting complex molecules are designed to be highly effective against specific weeds or fungal pathogens. The presence of the trifluorinated ring in the final product is often crucial for its biological activity.
Table 2: Application of this compound in Synthesis
| Product Class | Role of this compound |
| Herbicides | Serves as a foundational building block for active ingredients. |
| Fungicides | Used as a key intermediate in the synthesis pathway. |
Structure-Activity Relationship Studies in Agrochemicals
In the development of new agrochemicals, understanding the relationship between a molecule's structure and its biological activity is paramount. The this compound moiety serves as a valuable tool in these studies. By synthesizing analogues where the fluorine substitution pattern is varied, or where different functional groups are attached to the phenolic ring, researchers can systematically probe how these changes affect the compound's efficacy and target specificity. This process allows for the rational design of new pesticides that are more potent against the target organism while potentially having a more favorable profile for non-target species and the environment. The specific electronic and steric properties imparted by the trifluorinated ring are key variables in optimizing the performance of the final agrochemical product.
Utility in Materials Science and Polymer Chemistry
This compound serves as a valuable building block in the fields of materials science and polymer chemistry. The presence and specific orientation of its three fluorine atoms significantly influence the properties of macromolecules and advanced materials derived from it.
This compound is utilized as a monomer or a key intermediate in the synthesis of specialized fluorinated polymers. scbt.com As a fluorinated aromatic compound, it is a crucial component for creating more complex fluorinated materials. Its structure allows it to be incorporated into polymer chains, forming the basis for materials with unique and desirable properties. For instance, it can be used in the formulation of resin compounds intended for applications such as the cladding of optical fibers.
The incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing the properties of the resulting materials. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal stability and chemical resistance of fluorinated polymers. Materials synthesized using this compound as a monomer benefit from these characteristics. The high electronegativity of the fluorine atoms alters the electron distribution within the aromatic ring, leading to polymers that are more resistant to heat, chemicals, and environmental degradation compared to their non-fluorinated counterparts.
Fluorine substitution plays a critical role in the molecular engineering of liquid crystals (LCs). nycu.edu.twnih.gov Introducing fluorine atoms into the molecular structure is a successful strategy for controlling and optimizing the physical properties of LC materials required for modern display technologies. nycu.edu.twnih.gov The strategic placement of fluorine can influence key characteristics such as dielectric anisotropy, viscosity, and melting temperature. nycu.edu.twresearcher.life For example, a lateral fluorine atom on a terphenyl mesogenic core can help to lower the melting point and decrease the tendency for smectic phase formation. nycu.edu.tw While specific examples detailing the direct synthesis of liquid crystals from this compound are not prevalent, its status as a fluorinated phenol makes it a relevant synthon for creating the fluorinated aromatic cores that are central to many advanced liquid crystal structures.
Beyond polymers and liquid crystals, this compound is a precursor for other advanced functional materials. Its unique electronic properties, imparted by the trifluorinated ring, make it a subject of study for applications in molecular electronics and biosensors. The way molecules like this compound orient themselves on surfaces is a critical area of research for developing these next-generation technologies.
Significance in Environmental Science and Biodegradation Studies
The environmental fate of fluorinated organic compounds is a significant area of research. Understanding the biodegradation pathways of substances like this compound is crucial for assessing their environmental impact and developing potential bioremediation strategies.
Studies have investigated the microbial degradation of this compound, often employing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to track the formation of fluorinated metabolites. Research has shown that various bacterial strains can metabolize this compound, though the degradation can be challenging due to the high degree of fluorination.
In studies involving Rhodococcus species, the metabolism of fluorophenols typically proceeds through ortho-hydroxylation to form fluorocatechols, followed by ring cleavage to yield fluoromuconates. For this compound specifically, its metabolism by Rhodococcus erythropolis strain 1CP has been shown to produce 3,4-trifluoromuconate. Other research has identified 2,3,4-Trifluoromuconate as a metabolite in the biodegradation of this compound by Pseudomonas fluorescens. Incubations with certain Rhodococcus strains have also resulted in the accumulation of other, as-yet-unidentified, fluorinated intermediates.
Interactive Data Table: Microbial Degradation of this compound
| Microorganism Strain | Identified Metabolite(s) |
| Rhodococcus erythropolis 1CP | 3,4-Trifluoromuconate |
| Pseudomonas fluorescens | 2,3,4-Trifluoromuconate |
| Other Rhodococcus species | Unidentified fluorinated intermediates |
Enzymatic Dehalogenation Mechanisms (Defluorination)
The enzymatic cleavage of the carbon-fluorine bond in this compound is a critical step in its microbial degradation. Research has identified specific enzymes and mechanisms involved in the defluorination of this and structurally related fluorinated phenols.
One of the primary mechanisms is oxidative defluorination , catalyzed by phenol hydroxylases. Studies on various Rhodococcus species have revealed that their phenol hydroxylases can act on ortho-fluorinated di- and trifluorophenols mdpi.com. In the case of this compound, the fluorine atom at the C-2 position (ortho to the hydroxyl group) makes it a substrate for these enzymes. The proposed mechanism involves the hydroxylation of the aromatic ring, which leads to an unstable intermediate that subsequently eliminates a fluoride (B91410) ion.
Specifically, the yeast-like fungus Exophiala jeanselmei has been shown to catalyze the C-2 hydroxylation of this compound. This reaction is accompanied by dehalogenation, resulting in the formation of a fluoride anion nih.gov. This process is a key initial step that detoxifies the compound and facilitates further breakdown of the aromatic ring.
Another proposed mechanism for the defluorination of fluorinated phenols by heme dehaloperoxidases involves an initial hydrogen atom abstraction from the phenolic hydroxyl group by the enzyme's active species. This is followed by an OH rebound to either the ortho- or para-position, leading to the elimination of the fluorine atom weebly.com. While this has been studied in detail for 2,4,6-trifluorophenol (B1297822), a similar mechanism could be applicable to this compound.
The table below summarizes the key enzymes and their roles in the defluorination of fluorophenols.
| Enzyme | Organism | Mechanism | Substrate(s) | Reference |
| Phenol Hydroxylase | Rhodococcus species | Oxidative Defluorination | Ortho-fluorinated di- and trifluorophenols | mdpi.com |
| Phenol Hydroxylase | Exophiala jeanselmei | C-2 Hydroxylation and Dehalogenation | This compound | nih.gov |
| Heme Dehaloperoxidase | (Computational Study) | Hydrogen Atom Abstraction and OH Rebound | 2,4,6-Trifluorophenol | weebly.com |
Environmental Fate and Transformation Products
The environmental fate of this compound is influenced by both abiotic and biotic processes that determine its persistence, mobility, and the nature of its transformation products in soil and water. The strong carbon-fluorine bond generally confers resistance to degradation, making some fluorinated compounds persistent in the environment up.ptnih.gov.
Abiotic Degradation: Abiotic processes such as photolysis and hydrolysis can contribute to the transformation of phenolic compounds in the environment nih.gov. Sunlight, for instance, can induce the degradation of chlorophenols in estuarine water, and similar processes could affect fluorophenols up.pt. However, the specific photolytic and hydrolytic transformation products of this compound are not well-documented in the reviewed literature.
Biotic Degradation and Transformation Products: Microbial degradation is a key process in the environmental breakdown of this compound. As discussed in the previous section, the initial enzymatic attack often involves hydroxylation and defluorination. In the degradation of 2-fluorophenol (B130384) by the brown-rot fungus Gloeophyllum striatum, two primary degradation products were identified: 3-fluorocatechol (B141901) and catechol mdpi.com. This suggests that for this compound, a potential transformation pathway could involve the formation of fluorinated catechols.
The degradation of trifluoromethylphenols, which are structurally related to trifluorophenols, has been shown to yield hydroxybenzoic acids and fluoride as primary products nih.gov. While the starting compound is different, this provides insight into potential breakdown pathways for fluorinated aromatic rings.
The persistence of halogenated phenols in soil is a concern. For example, 2,3,4,6-tetrachlorophenol (B30399) has been observed to persist in soil for many years researchgate.net. The rate of biodegradation in soil depends on various factors, including the microbial population present, soil type, pH, and the concentration of the contaminant researchgate.net.
Bioremediation Potential of this compound Contamination
The microbial degradation of halogenated phenols is a promising strategy for the bioremediation of contaminated sites. Several bacterial and fungal species have demonstrated the ability to break down these compounds, suggesting a potential for the cleanup of this compound.
Bacterial Bioremediation: The genus Rhodococcus is particularly noteworthy for its ability to degrade a wide range of organofluorine compounds plos.org. Strains of Rhodococcus have been isolated that can utilize fluorophenols and fluorobenzoates as their sole source of carbon and energy researchgate.net. The enzymatic machinery of these bacteria, particularly phenol hydroxylases that initiate oxidative defluorination, makes them prime candidates for the bioremediation of sites contaminated with trifluorophenols mdpi.com.
While specific studies on the bioremediation of this compound are limited, research on other chlorophenols provides a model for potential strategies. For instance, bacteria such as Alcaligenes eutrophus have been shown to effectively degrade 2,4,6-trichlorophenol (B30397) in soil microcosms up.pt. The use of microbial consortia, either naturally occurring or artificially constructed, can also enhance the degradation of complex pollutants mdpi.comnih.gov.
Fungal Bioremediation: Fungi, particularly white-rot and brown-rot fungi, possess powerful extracellular enzymatic systems that can degrade a wide variety of persistent organic pollutants. The brown-rot fungus Gloeophyllum striatum has been shown to degrade 2-fluorophenol through an extracellular Fenton-type mechanism, producing hydroxyl radicals that attack the aromatic ring mdpi.com. This non-specific oxidative system could be effective against a range of fluorinated phenols, including this compound. White-rot fungi have also been successfully used to bioremediate soil contaminated with other chlorophenols nih.gov.
The table below highlights microorganisms with the potential for degrading fluorinated and chlorinated phenols, which could be explored for the bioremediation of this compound.
| Organism Type | Genus/Species | Degraded Compound(s) | Key Findings | Reference(s) |
| Bacteria | Rhodococcus sp. | Fluorophenols, Fluorobenzoates | Possess phenol hydroxylases for oxidative defluorination. | mdpi.comresearchgate.net |
| Bacteria | Alcaligenes eutrophus | 2,4,6-Trichlorophenol | Effective degradation in soil microcosms. | up.pt |
| Fungus | Gloeophyllum striatum | 2-Fluorophenol | Extracellular degradation via Fenton chemistry. | mdpi.com |
| Fungus | White-rot fungi | 2,4,6-Trichlorophenol | Extracellular enzymes used for degradation. | nih.gov |
Derivatives and Analogues of 2,3,4 Trifluorophenol: Structure Reactivity Function Relationships
Synthesis and Reactivity of Related Fluorophenols (e.g., 2,4-Difluorophenol, 3,5-Difluorophenol)
Difluorophenols serve as important building blocks and offer a simpler, yet informative, comparison point to trifluorinated systems.
2,4-Difluorophenol
This compound is a key organic building block for various pharmaceutical and chemical syntheses. chemicalbook.com A common synthetic route involves the oxidation of 2,4-difluorophenylboronic acid. chemicalbook.com In a typical procedure, the arylboronic acid is treated with an aqueous solution of hydrogen peroxide, often catalyzed by zinc oxide (ZnO) nanocatalysts, at room temperature under aerobic conditions. chemicalbook.com The reaction mixture is then worked up through extraction and purified via column chromatography to yield 2,4-difluorophenol. chemicalbook.com
2,4-Difluorophenol is utilized as a starting reagent in the synthesis of bioactive molecules like 4,6-difluoro-5,7-dihydroxytryptamine and fluorinated fluorescent dyes such as 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue). chemicalbook.com It is also employed in creating new α-phenoxyacetamide derivatives that act as antivirulence agents against bacteria like Pseudomonas aeruginosa. chemicalbook.com
3,5-Difluorophenol is a valuable intermediate for pharmaceuticals, agrochemicals, and high-performance polymers. One prominent synthesis strategy begins with 3,5-difluorobromobenzene. This starting material is converted to 3,5-difluorophenylboronic acid, which is then oxidized to produce the final phenol (B47542) product. Another method involves the reaction of 2,4,6-trifluorobenzoic acid with a strong base like sodium hydroxide (B78521) or potassium hydroxide in water at elevated temperatures and pressures. patsnap.com
The reactivity of 3,5-Difluorophenol is governed by the directing effects of its substituents. The hydroxyl group is a strong activating group, directing electrophiles to the ortho (C2, C6) and para (C4) positions. Although the fluorine atoms are deactivating through their inductive effect, they also direct ortho- and para- by resonance. This combination strongly favors electrophilic substitution at the positions activated by the hydroxyl group. As a weak acid, 3,5-difluorophenol readily reacts with strong bases to form sodium 3,5-difluorophenoxide. kaibangchem.com It can also undergo esterification with carboxylic acids in the presence of an acid catalyst. kaibangchem.com
| Compound | Common Synthesis Precursor | Key Reactions | Applications |
|---|---|---|---|
| 2,4-Difluorophenol | 2,4-Difluorophenylboronic Acid chemicalbook.com | Used in synthesis of tryptamines and coumarins chemicalbook.com | Pharmaceuticals, fluorescent dyes, antivirulence agents chemicalbook.com |
| 3,5-Difluorophenol | 3,5-Difluorobromobenzene or 2,4,6-Trifluorobenzoic Acid patsnap.com | Electrophilic aromatic substitution, acid-base reactions, esterification kaibangchem.com | Pharmaceuticals (antifungal agents), agrochemicals, liquid crystals, polymers |
Comparative Studies with Trifluorophenol Isomers
The specific arrangement of three fluorine atoms on the phenol ring leads to distinct isomers, each with unique synthetic pathways, reactivity patterns, and spectroscopic signatures.
2,3,6-Trifluorophenol (B39209) is a synthetic fluorinated phenol that exists as a colorless to pale yellow solid at room temperature. guidechem.com Its synthesis typically involves the selective fluorination of phenol or resorcinol (B1680541) derivatives. guidechem.com
This isomer is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.com It can also be employed as a model compound to study the site-selective functionalization of halogen-bearing phenols using organometallic approaches. chemicalbook.comsigmaaldrich.com The biotransformation of 2,3,6-trifluorophenol has been investigated using ¹⁹F NMR techniques. chemicalbook.comsigmaaldrich.com The microwave spectrum of 2,3,6-trifluorophenol was measured for the first time in the 8–18 GHz range, allowing for the determination of its rotational and distortion constants. furman.edu
2,4,5-Trifluorophenol (B1360223) is another important trifluorinated isomer used in chemical synthesis. Information regarding its specific synthetic routes and functionalization strategies is focused on its role as a building block in creating more complex molecules. It is commercially available for use in research and development for various chemical applications. oakwoodchemical.comscbt.com
2,4,6-Trifluorophenol (B1297822) serves as a precursor in various chemical reactions. For instance, it is a raw material in a synthetic method for producing 3,5-difluorophenol through a reaction with a base in a solvent. patsnap.com
The degradation of halogenated phenols is an area of significant environmental research. Studies on the related compound 2,4,6-trichlorophenol (B30397) (TCP) show that it can be degraded through advanced oxidation processes (AOPs). researchgate.net For example, using zero-valent iron (ZVI) to activate peroxides like peroxymonosulfate (B1194676) (PMS) or hydrogen peroxide (H₂O₂) leads to efficient degradation. researchgate.net Another study demonstrated the dechlorination and destruction of TCP using hydrogen peroxide catalyzed by molybdate (B1676688) ions under basic conditions, a process that may proceed via singlet oxygen. nih.gov Furthermore, biological degradation of TCP has been achieved using sequencing batch reactors in sequential anaerobic-aerobic conditions, where the compound is first converted to 2,6-dichlorohydroquinone (B128265) by TCP hydroxylase. frontiersin.org While these studies focus on the chlorinated analogue, they provide insight into potential pathways for the degradation and defluorination of 2,4,6-trifluorophenol.
3,4,5-Trifluorophenol (B1223441) is a halo-substituted phenol used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. qinmuchem.comsigmaaldrich.com One production process starts from 1-halo-3,4,5-trifluorobenzene. google.com This precursor is first reacted with ammonia (B1221849) water under high pressure with a copper catalyst to synthesize 3,4,5-trifluoroaniline (B67923). google.com The aniline (B41778) derivative then undergoes a diazotization reaction, followed by hydrolysis to yield the final 3,4,5-trifluorophenol product. google.com
In terms of applications, 3,4,5-trifluorophenol is used in materials science. It participates in the synthesis of difluorooxymethylene-bridged liquid crystals and can be used to synthesize 3,4,5-trifluorophenoxymethyl-substituted polystyrene. sigmaaldrich.com
| Isomer | Key Synthetic Feature | Primary Research Focus/Application | CAS Number |
|---|---|---|---|
| 2,3,6-Trifluorophenol | Selective fluorination of phenol derivatives guidechem.com | Model for site-selective functionalization; intermediate for pharma/agrochem guidechem.comchemicalbook.comsigmaaldrich.com | 113798-74-6 chemicalbook.com |
| 2,4,5-Trifluorophenol | Used as a chemical building block oakwoodchemical.comscbt.com | Intermediate in organic synthesis oakwoodchemical.comscbt.com | 2268-16-8 oakwoodchemical.com |
| 2,4,6-Trifluorophenol | Precursor for 3,5-difluorophenol synthesis patsnap.com | Degradation studies (by analogy to TCP) researchgate.netnih.gov | 2268-17-9 nih.gov |
| 3,4,5-Trifluorophenol | Multi-step synthesis from 1-halo-3,4,5-trifluorobenzene google.com | Synthesis of liquid crystals and substituted polystyrenes sigmaaldrich.com | 99627-05-1 sigmaaldrich.com |
Functionalization Strategies for Diverse 2,3,4-Trifluorophenol Derivatives (e.g., Amination, Bromination)
The functionalization of the this compound scaffold allows for the creation of a diverse range of derivatives with tailored properties. The electron-withdrawing nature of the fluorine atoms influences the regioselectivity of these reactions.
Amination
The conversion of phenols to anilines is a fundamental transformation. While direct amination of this compound is not extensively detailed in the provided context, related methodologies offer plausible routes. For instance, the synthesis of 3,4,5-trifluoroaniline from 1-halo-3,4,5-trifluorobenzene involves a high-pressure reaction with ammonia water using a copper catalyst, indicating that nucleophilic aromatic substitution of a halogen is a viable path to aminated fluorobenzenes. google.com Another approach involves a copper-catalyzed cascade reaction of N-alkoxy-2-methylanilines to produce meta-aminophenol derivatives, showcasing modern catalytic methods for forming C-N bonds on substituted rings. elsevierpure.com
Bromination
Electrophilic aromatic substitution, such as bromination, on the this compound ring would be directed by the activating hydroxyl group and the deactivating, yet ortho-, para-directing, fluorine atoms. The precise outcome would depend on the reaction conditions and the interplay of these electronic effects. The high electronegativity of the fluorine atoms generally deactivates the ring towards electrophilic attack compared to unsubstituted phenol, often requiring harsher conditions or potent electrophiles to achieve substitution.
Impact of Fluorine Substitution Pattern on Reactivity and Applications
The introduction of fluorine atoms onto an aromatic ring, such as in this compound, dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity and utility. The specific substitution pattern is crucial in determining the outcomes of chemical reactions. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring by pulling electron density away from the π-system. tandfonline.comcore.ac.uk Concurrently, it exhibits a weaker, electron-donating resonance effect (+R effect) through its lone pair electrons. core.ac.uk In polyfluorinated systems like this compound, the cumulative inductive effect typically dominates, rendering the aromatic ring electron-deficient compared to unsubstituted phenol.
This altered electronic distribution has a profound impact on the molecule's reactivity in key reaction classes:
Electrophilic Aromatic Substitution (EAS)
Nucleophilic Aromatic Substitution (SNAr)
The reactivity pattern is inverted for nucleophilic aromatic substitution, a reaction where a nucleophile attacks an electron-poor aromatic ring. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring of this compound highly susceptible to attack by nucleophiles. core.ac.ukmasterorganicchemistry.com This is a key feature of its chemistry. In fact, a common synthetic route to this compound involves the SNAr reaction of 1,2,3,4-tetrafluorobenzene (B1293379) with a hydroxide source, where the hydroxide ion displaces a fluorine atom.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the ring. masterorganicchemistry.com The high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. Consequently, even though the carbon-fluorine bond is very strong, fluorine functions as a good leaving group in these activated systems. masterorganicchemistry.com
The table below summarizes the contrasting effects of fluorine substitution on the reactivity of the phenolic ring.
| Reaction Type | Reactivity of Phenol Ring | Reactivity of this compound Ring | Reason for Reactivity Change |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | High (Activated) | Low (Deactivated) | The strong inductive electron-withdrawal by three fluorine atoms outweighs the activating effect of the hydroxyl group. |
| Nucleophilic Aromatic Substitution (SNAr) | Very Low (Unreactive) | High (Activated) | The fluorine atoms make the ring electron-deficient, facilitating attack by nucleophiles. core.ac.ukmasterorganicchemistry.com |
Impact on Acidity
The electron-withdrawing properties of fluorine atoms also significantly increase the acidity of the phenolic proton. By pulling electron density away from the oxygen atom, the O-H bond is weakened, and the resulting phenoxide anion is stabilized. For instance, the pKa of phenol is approximately 9.9, while the pKa of pentafluorophenol (B44920) is around 5.5, demonstrating a substantial increase in acidity. core.ac.uk This enhanced acidity affects the molecule's behavior in base-catalyzed reactions and its physicochemical properties.
The unique reactivity conferred by the 2,3,4-trifluoro substitution pattern makes this compound a valuable and versatile building block in organic synthesis. Its propensity for regioselective nucleophilic substitution allows for the precise introduction of other functional groups. This characteristic is highly exploited in the synthesis of complex, highly functionalized fluorinated molecules for specialized applications. tandfonline.com In medicinal chemistry, the strategic incorporation of fluorine can enhance metabolic stability, binding affinity to target proteins, and lipophilicity of drug candidates. acs.orgresearchgate.netnih.gov Consequently, this compound serves as a key precursor for developing novel pharmaceuticals and agrochemicals where specific fluorination patterns are required to achieve desired biological activity. tandfonline.com
Future Research Directions and Challenges
Development of More Sustainable and Efficient Synthetic Routes for 2,3,4-Trifluorophenol
Current industrial synthesis of this compound often relies on methods like the hydrolysis of halogenated trifluorobenzenes or the diazotization of 2,3,4-trifluoroaniline (B1293922). These processes can involve harsh reaction conditions, such as high temperatures and the use of environmentally challenging catalysts like copper sulfate (B86663). A significant challenge is to develop new synthetic pathways that align with the principles of green chemistry, focusing on waste prevention, atom economy, and energy efficiency. ijnc.ir
Future research will likely focus on several key areas:
Advanced Catalysis: The development of more efficient and recyclable catalysts could reduce energy consumption and minimize waste. Research into catalysts that operate under milder conditions is a primary goal.
Flow Chemistry and Microreactors: Continuous flow chemistry and microreactor systems offer a promising alternative to traditional batch processing. beilstein-journals.orgresearchgate.net These technologies provide superior control over reaction parameters, enhance safety when handling hazardous fluorinating reagents, and can improve yield and selectivity. beilstein-journals.orgrsc.orgvapourtec.com The use of flow electrochemistry is also being explored as a safer method for fluorination. rsc.orgchemistryworld.com
Alternative Energy Sources: Investigating the use of alternative energy sources like microwaves or ultrasound could lead to more energy-efficient processes. aiche.org
Solvent-Free Reactions: Research into solvent-free methods, such as mechanochemistry (e.g., dry-vortex grinding), could drastically reduce the environmental impact by eliminating hazardous solvents.
| Methodology | Traditional Approach (Batch) | Future Direction (e.g., Flow Chemistry) |
|---|---|---|
| Safety | Handling of hazardous reagents in large volumes; risk of thermal runaway in exothermic reactions. | Small reaction volumes enhance intrinsic safety; better control over exothermicity. vapourtec.com |
| Efficiency | Often requires high temperatures and pressures; potential for lower yields and side products. | Improved heat and mass transfer leads to higher yields and selectivity; reduced reaction times. beilstein-journals.org |
| Sustainability | Generates significant waste; high energy consumption. ijnc.ir | Reduced solvent and energy use; potential for easier catalyst recycling and in-line purification. researchgate.netaltlaboratories.com |
Exploration of Novel Catalytic Applications and Process Intensification
Beyond its synthesis, this compound and its derivatives have potential applications in catalysis. Research has shown that similar substituted phenols can be part of catalytic systems. A major area for future exploration is the design of novel catalysts and ligands based on the this compound scaffold for various organic transformations.
This exploration is closely linked to the concept of Process Intensification (PI) , which aims to develop substantially smaller, cleaner, and more energy-efficient technologies. vapourtec.comaiche.org PI is not just about shrinking equipment but radically rethinking process design. chemcopilot.com Key PI principles include maximizing molecular interactions, optimizing driving forces, and combining process steps into multifunctional units. chemcopilot.com
Future research in this domain will involve:
Multifunctional Reactors: Designing systems that combine reaction and separation in a single unit, such as reactive distillation or membrane reactors, can significantly improve efficiency and reduce capital costs. altlaboratories.comchemcopilot.com
Continuous Processing: Shifting from batch to continuous manufacturing using technologies like flow reactors can improve product quality, enhance safety, and allow for the use of reaction conditions not feasible in large batch reactors. vapourtec.com
Novel Reactor Designs: The development of innovative reactors, such as spinning disk reactors, can offer superior heat and mass transfer characteristics, leading to intensified and more efficient processes. vapourtec.com
Identification of New Biological Targets and Therapeutic Applications
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug's pharmacokinetic and pharmacodynamic properties. acs.orgresearchgate.net Fluorine can improve metabolic stability, binding affinity, and lipophilicity. acs.org As a key fluorinated building block, this compound is a valuable starting point for the synthesis of new biologically active compounds. scbt.com
The challenge lies in rationally designing novel molecules based on this scaffold to interact with new biological targets. Future research directions include:
Drug Design and Discovery: Utilizing the this compound scaffold to synthesize libraries of compounds for screening against a wide range of biological targets, including enzymes and receptors implicated in diseases like cancer, neurodegenerative disorders, and infectious diseases. nih.gov
Kinase Inhibitors: Research has demonstrated that fluorinated polyphenols can act as potent and selective kinase inhibitors. nih.gov For example, a novel fluorinated polyphenol derivative was found to be a selective inhibitor of DYRK1A/B kinase, a target for neuroinflammatory diseases like Parkinson's and Alzheimer's. nih.gov This suggests a promising avenue for designing new therapeutics based on the trifluorophenol structure.
Agrochemicals: Developing new herbicides and fungicides with improved efficacy and target specificity, while also considering their environmental biodegradability.
| Property | Impact of Fluorine Substitution | Therapeutic Implication |
|---|---|---|
| Metabolic Stability | The strong C-F bond can block sites of metabolic oxidation. | Increased drug half-life and bioavailability. |
| Binding Affinity | Fluorine's electronegativity can alter electronic interactions with the target protein. acs.org | Enhanced potency and selectivity of the drug. |
| Lipophilicity | Can increase lipophilicity, affecting membrane permeability. researchgate.netmit.edu | Improved absorption and distribution, including crossing the blood-brain barrier. nih.gov |
Advanced Materials Design Utilizing this compound Scaffolds
The unique electronic properties and stability conferred by fluorine atoms make this compound an attractive component for advanced materials. It serves as a precursor for creating fluorinated polymers and other materials with enhanced thermal and chemical resistance.
Future research in materials science will focus on:
High-Performance Polymers: Synthesizing novel fluoropolymers with tailored properties for demanding applications, such as in the aerospace, electronics, and chemical industries.
Optical Materials: The compound can be used in resin compounds for the cladding of optical fibers, an area where materials with specific refractive indices and high stability are required.
Molecular Electronics and Sensors: The study of how this compound-based molecules self-assemble on surfaces is crucial for designing new components for molecular electronics and highly sensitive biosensors.
Comprehensive Assessment of Environmental Impact and Bioremediation Strategies
The strength of the carbon-fluorine bond makes many organofluorine compounds persistent in the environment. researchgate.net A critical area of future research is to understand the environmental fate of this compound and to develop effective remediation strategies.
Key challenges and research directions include:
Biodegradation Pathways: While microorganisms can degrade some organofluorine compounds, the process is often slow. researchgate.net Research is needed to elucidate the specific microbial pathways and enzymes responsible for the defluorination of trifluorophenols.
Bioremediation Technologies: Developing practical bioremediation strategies, such as bioaugmentation, which involves introducing specialized microorganisms to contaminated sites, is a high priority. researchgate.net
Enzyme Engineering: A significant challenge is that the fluoride (B91410) ions released during biodegradation can be toxic to the microorganisms themselves. nih.gov Future work will involve identifying and engineering robust dehalogenase enzymes that can efficiently cleave C-F bonds and tolerate fluoride, paving the way for more effective environmental cleanup. nih.govnih.gov Studies have shown that some bacteria are unable to dehalogenate certain trifluorophenols, highlighting the difficulty of this process.
Q & A
Q. What are the recommended synthetic routes for 2,3,4-Trifluorophenol, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or hydrolysis of halogenated precursors. For example, describes NAS occurring preferentially para to hydrogen atoms in fluorinated benzene derivatives, with fluorine substituents influencing electron density . A common method involves reacting 1,2,3,4-tetrafluorobenzene with aqueous hydroxide under controlled pH and temperature to minimize side reactions. notes that the compound is commercially available as a white solid (98% purity) with a melting point of 30–34°C and boiling point of 43°C at 43 mmHg, suggesting thermal stability under mild conditions . Optimizing reaction time and stoichiometry is critical, as over-substitution can lead to polychlorinated/polyfluorinated byproducts.
Q. How can researchers characterize the purity and structure of this compound?
Key characterization methods include:
- <sup>19</sup>F NMR : To confirm fluorine substitution patterns and detect impurities (e.g., used <sup>19</sup>F NMR to identify trifluorophenol derivatives) .
- HPLC-MS : For assessing purity and quantifying trace contaminants (e.g., lists trifluorophenols as reference standards for analytical method validation) .
- Melting point analysis : The reported range (30–34°C) serves as a quick purity check .
Advanced Research Questions
Q. Why does this compound exhibit lower reactivity in enzymatic oxidation compared to other fluorophenols?
provides enzymatic oxidation rates for fluorophenols, showing that this compound has a conversion rate of 3.1 μmol·10<sup>−5</sup> min<sup>−1</sup> μmol enzyme<sup>−1</sup>, significantly lower than 3,4-difluorophenol (8.2) or 3-fluorophenol (6.7) . This may arise from steric hindrance due to the ortho-fluorine substituent or electronic effects. The trifluoro configuration likely disrupts enzyme-substrate binding in dehalogenating peroxidases, as seen in polychaete enzymes. Researchers should conduct molecular docking studies to map active-site interactions and compare kinetic parameters (e.g., Km, Vmax) with structurally similar substrates.
Q. How does the regioselectivity of electrophilic substitution reactions vary for this compound?
Fluorine’s electron-withdrawing nature directs electrophiles to positions with lower electron density. highlights that nucleophilic substitution in fluorinated aromatics occurs para to hydrogen atoms due to fluorine’s resonance effects . For electrophilic reactions (e.g., nitration, sulfonation), the remaining unsubstituted position (para to the hydroxyl group) is most reactive. Advanced studies should use computational tools (DFT calculations) to map charge distribution and validate predictions experimentally via <sup>19</sup>F/<sup>1</sup>H NMR monitoring.
Q. What are the implications of this compound’s electronic properties for its use in supramolecular chemistry?
The strong electronegativity of fluorine and the hydroxyl group’s hydrogen-bonding capacity make this compound a candidate for designing fluorinated ligands or host-guest systems. discusses fluorinated benzophenones in polymer synthesis, where fluorine enhances thermal stability and photophysical properties . Researchers could explore co-crystallization with electron-rich aromatics (e.g., pyridine derivatives) and analyze crystal packing via X-ray diffraction to assess halogen-bonding or π-π interactions.
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported physical properties of this compound?
lists a boiling point of 43°C at 43 mmHg, while other fluorophenols (e.g., 2,4,6-trifluorophenol in ) have higher melting points (49–51°C) . These variations may stem from purity differences or measurement conditions. Researchers should cross-reference data from multiple sources (e.g., PubChem, peer-reviewed journals) and replicate measurements using calibrated instruments.
Q. Why do enzymatic oxidation rates for fluorophenols vary across studies?
The lower reactivity observed in contrasts with higher rates for mono-/di-fluorophenols, possibly due to enzyme specificity . Researchers must standardize assay conditions (pH, temperature, enzyme source) and confirm substrate-enzyme compatibility. For instance, marine peroxidases (as in ) may have different active-site geometries compared to terrestrial fungal enzymes.
Methodological Recommendations
Q. Experimental Design for Studying Fluorophenol Reactivity
- Control groups : Include structurally analogous compounds (e.g., 3,4-difluorophenol) to isolate electronic/steric effects.
- Kinetic assays : Use stopped-flow techniques to capture rapid enzymatic reactions.
- Computational modeling : Pair experimental data with DFT/MD simulations to predict reaction pathways.
Q. Safety and Handling Protocols
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
